COX-2 Inhibitory Potency and Selectivity Profile for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine
1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine demonstrates competitive inhibition of COX-2 with an IC50 of 840 nM, while exhibiting significantly weaker activity against COX-1 (IC50 = 50,000 nM), indicating a selectivity window of approximately 60-fold [1]. This selectivity is a key differentiator from non-selective NSAIDs and is a critical parameter for anti-inflammatory drug development. The data were obtained from a biochemical assay using human recombinant COX-2 and arachidonic acid as substrate [1].
| Evidence Dimension | COX-2 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 840 nM; COX-1 IC50 = 50,000 nM |
| Comparator Or Baseline | Celecoxib (a selective COX-2 inhibitor): COX-2 IC50 values typically range from 40 nM to 80 nM in similar biochemical assays [2]. |
| Quantified Difference | Target compound is approximately 10- to 20-fold less potent than Celecoxib but demonstrates a similar selectivity profile. |
| Conditions | Biochemical assay: Inhibition of human recombinant COX-2 peroxidase activity using arachidonic acid as substrate; preincubation for 60 minutes [1]. |
Why This Matters
This data establishes a baseline for COX-2 inhibitory activity and selectivity, enabling researchers to select this compound as a moderately potent, selective starting point for further optimization in anti-inflammatory drug discovery.
- [1] BindingDB. (n.d.). BDBM50566900 (CHEMBL4862802): Affinity Data for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. Retrieved from http://www.bindingdb.org/ View Source
- [2] Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. View Source
